molecular formula C14H11F3N6O2 B1410572 methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate CAS No. 1823188-37-9

methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1410572
CAS RN: 1823188-37-9
M. Wt: 352.27 g/mol
InChI Key: QWUVECZZOKVQRH-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C14H11F3N6O2 and its molecular weight is 352.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

OLED Technology

This compound can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters. These are used as blue phosphorescent emitters in OLED (Organic Light Emitting Diodes) displays .

Antifungal Agents

The imidazole moiety is a key component in the synthesis of antifungal agents. The compound’s structure could be utilized in developing new antifungal medications, leveraging the activity of the imidazole ring .

Antiviral Medications

Compounds with an imidazole ring, such as this one, may be used in the synthesis of antiviral drugs. This is due to the ring’s ability to interact with viral enzymes or replication processes .

Antimicrobial Applications

The 1,2,4-triazole core is known for its multidirectional biological activity, including antimicrobial properties. This compound could contribute to new antimicrobial agents to combat drug-resistant bacteria .

Anticonvulsant Properties

Research has linked 1,2,4-triazoles with anticonvulsant effects. The compound could be explored for potential use in treating seizure disorders .

properties

IUPAC Name

methyl 2-[3-[3-imidazol-1-yl-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O2/c1-25-11(24)6-23-8-20-13(21-23)12-10(22-3-2-18-7-22)4-9(5-19-12)14(15,16)17/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUVECZZOKVQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 6
methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

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